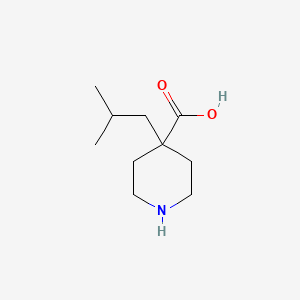
4-(2-methylpropyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid moiety in the iso positionIt is known for its role as a partial agonist of the GABA A receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-methylpropyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Additionally, Grignard reagents can react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-methylpropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its interactions with GABA A receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications as a GABA A receptor partial agonist.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-(2-methylpropyl)piperidine-4-carboxylic acid involves its interaction with GABA A receptors. As a partial agonist, it binds to the receptor and modulates its activity, leading to changes in ion channel conductance and neurotransmission . This interaction can influence various physiological processes, including sedation and anxiolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonipecotic Acid: Another piperidine derivative with a carboxylic acid moiety in the iso position.
Piperidine-4-carboxylic Acid: A closely related compound with similar structural features.
Uniqueness
4-(2-methylpropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and its role as a partial agonist of the GABA A receptor. This distinguishes it from other piperidine derivatives that may have different substitution patterns and pharmacological properties .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-10(9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RJKFXHZAWNRVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCNCC1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














